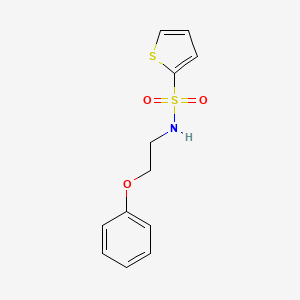

N-(2-phenoxyethyl)thiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c14-18(15,12-7-4-10-17-12)13-8-9-16-11-5-2-1-3-6-11/h1-7,10,13H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQHAXHMQNBKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Approaches to Thiophene (B33073) Sulfonamide Frameworks

The construction of thiophene sulfonamides is a multi-faceted process that involves the strategic formation of the sulfonamide functional group and the synthesis or functionalization of the thiophene ring. researchgate.netresearchgate.net The most common and established method for creating the sulfonamide linkage is the reaction between a sulfonyl chloride and an amine. researchgate.netnih.gov

The synthesis of a sulfonamide bond is a cornerstone of medicinal and organic chemistry. thieme-connect.com The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov For thiophene sulfonamides, this typically means using thiophene-2-sulfonyl chloride as the key electrophile.

Key precursors and reagents include:

Sulfur Electrophiles : Thiophene-2-sulfonyl chloride is the most common precursor for this class of compounds. tandfonline.com It is highly electrophilic, making it susceptible to nucleophilic attack by amines. Alternative electrophiles include sulfonyl fluorides, which can be activated by Lewis acids like calcium triflimide [Ca(NTf₂)₂]. organic-chemistry.org

Ammonia/Amine Nucleophiles : A primary or secondary amine, in this case, 2-phenoxyethanamine, serves as the nitrogen source, attacking the sulfonyl group to form the S-N bond. nih.gov N-silylamines can also be used, reacting with sulfonyl chlorides to give high yields of sulfonamides. nih.gov

Activating Agents and Alternative Sulfur Sources : When starting from materials other than sulfonyl chlorides, various reagents are employed. Thiols can be converted to sulfonyl chlorides in situ using oxidants like hydrogen peroxide in combination with thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS). organic-chemistry.orgorganic-chemistry.org Sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), are used in modern methods to build the sulfonyl group, often in palladium-catalyzed reactions with aryl halides or boronic acids. thieme-connect.comacs.org

Bases and Catalysts : A base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrochloric acid (HCl) byproduct of the reaction between a sulfonyl chloride and an amine. google.com Some modern synthetic methods employ catalysts, such as copper or palladium, to facilitate the coupling of various sulfur and nitrogen sources. thieme-connect.com

The following table summarizes common reagents and their roles in sulfonamide synthesis.

| Reagent Type | Example(s) | Role in Synthesis | Citation |

|---|---|---|---|

| Sulfur Electrophile | Thiophene-2-sulfonyl chloride | Provides the thiophene-sulfonyl group; reacts directly with amines. | tandfonline.com |

| Nitrogen Nucleophile | Primary/Secondary Amines, N-Silylamines | Attacks the sulfur atom to form the sulfonamide S-N bond. | nih.gov |

| In Situ Oxidant/Activator | H₂O₂/SOCl₂, N-Chlorosuccinimide (NCS) | Converts thiols or other sulfur precursors into reactive sulfonyl chlorides. | organic-chemistry.orgorganic-chemistry.org |

| SO₂ Surrogate | DABSO | Acts as a source of sulfur dioxide for building the sulfonyl group in catalytic reactions. | thieme-connect.comacs.org |

| Base | Pyridine, Triethylamine | Neutralizes acidic byproducts like HCl. | google.com |

The thiophene ring itself can be synthesized through various established methods or functionalized after its formation. The introduction of the sulfonyl group is a key functionalization step.

Classical Thiophene Synthesis : Methods like the Paal-Knorr synthesis (reacting a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide), the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis are foundational routes to constructing the thiophene ring from acyclic precursors.

Chlorosulfonation of Thiophene : The most direct method for preparing the key intermediate, thiophene-2-sulfonyl chloride, is the electrophilic chlorosulfonation of thiophene using chlorosulfonic acid (ClSO₃H). This reaction introduces the -SO₂Cl group directly onto the thiophene ring, primarily at the highly reactive 2-position. tandfonline.com

Alternative Functionalization : Beyond chlorosulfonation, other methods can introduce the required functionality. Thiophene-2-sulfonic acid can be prepared and subsequently converted to the sulfonyl chloride using a chlorinating agent.

Specific Synthesis of N-(2-Phenoxyethyl)thiophene-2-sulfonamide

The synthesis of the target compound, N-(2-phenoxyethyl)thiophene-2-sulfonamide (CAS No. 923727-20-2), is most logically achieved by the coupling of two key intermediates: thiophene-2-sulfonyl chloride and 2-phenoxyethanamine. tandfonline.combldpharm.comnih.gov

The primary synthetic route involves a two-part strategy: the preparation of the precursors followed by their final coupling.

Step 1: Synthesis of Precursors

Thiophene-2-sulfonyl chloride : This intermediate is typically prepared via the direct chlorosulfonation of thiophene with chlorosulfonic acid. The thiophene ring's high reactivity towards electrophilic substitution directs the sulfonyl chloride group to the 2-position.

2-Phenoxyethanamine : Several routes exist for the synthesis of this amine. One industrial method involves reacting guaiacol (B22219) (2-methoxyphenol) with 2-methyloxazoline and then hydrolyzing the resulting acetamide (B32628) intermediate with acid. google.com Other laboratory-scale syntheses could involve the Williamson ether synthesis between phenol (B47542) and a 2-haloethanol, followed by conversion of the alcohol to an amine, for instance, via a Mitsunobu reaction with phthalimide (B116566) and subsequent hydrolysis (a Gabriel synthesis variant). google.com

Step 2: Sulfonamide Formation

The final step is the reaction between thiophene-2-sulfonyl chloride and 2-phenoxyethanamine. tandfonline.com

Reaction Mechanism : The mechanism is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of 2-phenoxyethanamine attacks the electrophilic sulfur atom of thiophene-2-sulfonyl chloride. This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen (typically by a base), yielding the stable N-(2-phenoxyethyl)thiophene-2-sulfonamide product and hydrochloric acid as a byproduct.

The following table outlines key parameters for optimization.

| Parameter | Condition | Rationale | Citation |

|---|---|---|---|

| Solvent | Aprotic solvents (e.g., acetonitrile (B52724), THF, dichloromethane) | Prevents reaction with the solvent and effectively dissolves reactants. | nih.gov |

| Base | Tertiary amines (e.g., triethylamine) or pyridine | Acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. | google.com |

| Temperature | 0 °C to room temperature | The reaction is often exothermic; cooling can help control the reaction rate and minimize side products. | |

| Stoichiometry | Equimolar amounts of sulfonyl chloride and amine; slight excess of base (1.1-1.5 equivalents) | Ensures complete consumption of the starting materials and effective neutralization of acid. | nih.gov |

| Reaction Time | Typically 1 to 18 hours | Time is monitored (e.g., by TLC) to ensure the reaction goes to completion. | nih.govgoogle.com |

Under optimized conditions, the synthesis of sulfonamides from sulfonyl chlorides and amines generally proceeds in good to excellent yields. organic-chemistry.orgnih.gov

Purification Techniques

After the reaction is complete, a standard aqueous workup is typically performed to remove impurities. This can involve washing the organic layer with dilute acid to remove the base and any unreacted amine, followed by a wash with a bicarbonate solution. google.com The final product is often a solid that can be purified by:

Recrystallization : An effective method for obtaining high-purity crystalline sulfonamides from a suitable solvent system, such as dichloroethane or toluene (B28343). google.comgoogle.com

Silica (B1680970) Gel Chromatography : If recrystallization is ineffective or if the product is an oil, column chromatography is a reliable method for purification. nih.gov

Scalability Considerations

Scaling up the synthesis of N-(2-phenoxyethyl)thiophene-2-sulfonamide presents several challenges, primarily related to the preparation of the thiophene-2-sulfonyl chloride intermediate.

Hazards : Chlorosulfonic acid is highly corrosive and reacts violently with water. The chlorosulfonation reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts. mdpi.com

Process Control : On a larger scale, efficient mixing and heat transfer become critical. The addition rate of reagents must be carefully controlled.

Modern Solutions : To address these scalability issues, continuous flow chemistry has emerged as a safer and more efficient alternative to batch processing for hazardous reactions like chlorosulfonation. mdpi.com Automated continuous systems allow for better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and can increase the space-time yield compared to traditional batch methods. mdpi.com

Synthesis of Structural Analogues and Derivatives of N-(2-Phenoxyethyl)thiophene-2-sulfonamide

The generation of a library of analogues based on the N-(2-phenoxyethyl)thiophene-2-sulfonamide scaffold relies on established and robust chemical transformations. The primary approaches involve the strategic disconnection of the molecule to allow for the introduction of diverse building blocks.

Modification of the phenoxy ring is a key strategy to modulate the electronic and steric properties of the molecule. Two principal retrosynthetic approaches allow for the introduction of a wide array of substituents on this moiety.

Route A: Condensation of Substituted 2-Phenoxyethanamines with Thiophene-2-sulfonyl Chloride

This convergent approach involves the synthesis of various substituted 2-phenoxyethanamines, which are then coupled with thiophene-2-sulfonyl chloride. The synthesis of the substituted 2-phenoxyethanamine intermediates can be achieved by the Williamson ether synthesis, where a substituted phenol is reacted with a protected 2-haloethylamine, such as 2-bromoethylamine (B90993) hydrobromide or N-(2-chloroethyl)acetamide, followed by deprotection.

A general reaction scheme is as follows:

Etherification: A substituted phenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) and reacted with a 2-haloethylamine derivative (e.g., 2-chloroethylamine) to form the corresponding substituted 2-phenoxyethylamine.

Sulfonylation: The resulting amine is then reacted with thiophene-2-sulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the final N-(2-(substituted-phenoxy)ethyl)thiophene-2-sulfonamide.

This strategy is highly flexible as a wide variety of commercially available substituted phenols can be used as starting materials, allowing for the introduction of electron-donating, electron-withdrawing, and sterically bulky groups at various positions of the phenyl ring.

Route B: Nucleophilic Substitution on an Activated Ethyl Linker

An alternative strategy involves the reaction of a diverse range of substituted phenols with a pre-formed N-(2-haloethyl)thiophene-2-sulfonamide. This precursor can be synthesized from 2-ethanolamine and thiophene-2-sulfonyl chloride, followed by halogenation of the hydroxyl group.

The key steps are:

Formation of the Sulfonamide Precursor: Thiophene-2-sulfonamide (B153586) is reacted with 2-chloroethanol (B45725) or 2-bromoethanol (B42945) under basic conditions to furnish N-(2-hydroxyethyl)thiophene-2-sulfonamide.

Activation of the Hydroxyl Group: The hydroxyl group is then converted into a good leaving group, for instance by reaction with thionyl chloride or phosphorus tribromide, to yield N-(2-chloroethyl)thiophene-2-sulfonamide or its bromo-analogue.

Ether Synthesis: The final step is the reaction of this electrophilic intermediate with a range of substituted sodium phenoxides (generated from the corresponding phenols and a base like sodium hydroxide) to form the desired analogues. gauthmath.com

This route is advantageous when thiophene-2-sulfonamide is a more readily available or cost-effective starting material than a diverse set of 2-phenoxyethanamines.

Variations in the length, rigidity, and substitution pattern of the ethyl linker can significantly impact the conformational flexibility and biological activity of the molecule.

Homologation: The ethyl linker can be extended to a propyl or butyl chain by using N-(3-phenoxypropyl)amine or N-(4-phenoxybutyl)amine in the sulfonylation reaction. These precursors can be synthesized from the corresponding amino alcohols.

Introduction of Substituents: Alkyl or aryl substituents can be introduced on the ethyl linker by starting with appropriately substituted 2-phenoxy-1-aminoethane or 1-phenoxy-2-aminopropane derivatives.

Functionalization of the thiophene ring, particularly at the 5-position, is a common strategy in the development of thiophene-based compounds. A highly effective method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netdoaj.orgnih.gov

The general synthetic pathway involves:

Synthesis of a Halogenated Precursor: The synthesis begins with a halogenated thiophene, such as 5-bromothiophene-2-sulfonamide (B1270684). This intermediate serves as a versatile handle for subsequent cross-coupling reactions.

N-Alkylation: The 5-bromothiophene-2-sulfonamide is then reacted with a suitable 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) in the presence of a base to install the N-(2-phenoxyethyl) side chain.

Suzuki-Miyaura Cross-Coupling: The resulting N-(2-phenoxyethyl)-5-bromothiophene-2-sulfonamide is then subjected to a Suzuki-Miyaura cross-coupling reaction with a variety of aryl or heteroaryl boronic acids or esters. researchgate.netdoaj.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₃PO₄, Na₂CO₃) and a suitable solvent system (e.g., 1,4-dioxane/water). researchgate.netnih.gov

This approach allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the 5-position of the thiophene ring, enabling extensive exploration of the chemical space.

Table 1: Examples of 5-Aryl-Thiophene-2-Sulfonamide Derivatives Synthesized via Suzuki-Miyaura Cross-Coupling

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide (B6155978) | 85 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 88 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 78 |

| 5 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)thiophene-2-sulfonamide | 75 |

Data is illustrative of typical Suzuki-Miyaura cross-coupling reactions on 5-bromothiophene-2-sulfonamide and may not represent reactions on the exact N-(2-phenoxyethyl) substituted scaffold.

Modern synthetic methodologies offer efficient and novel ways to construct and functionalize N-(2-phenoxyethyl)thiophene-2-sulfonamide derivatives.

Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be employed to introduce a 1,2,3-triazole linker into the structure. This can be achieved by first preparing a precursor of N-(2-phenoxyethyl)thiophene-2-sulfonamide bearing either an azide (B81097) or a terminal alkyne functionality.

For example, a derivative where the phenoxy moiety is substituted with an azide group can be synthesized from a corresponding amino-substituted phenol precursor. This azide-functionalized analogue can then be reacted with a variety of terminal alkynes to generate a library of 1,2,3-triazole-linked derivatives. This approach is highly efficient and offers a straightforward way to link the core scaffold to other molecular fragments.

C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. Rhodium(III)-catalyzed ortho-C-H functionalization of aryl sulfonamides has been reported, where the sulfonamide group acts as a directing group. rsc.orgacs.orgnih.govresearchgate.net This methodology could potentially be applied to directly introduce substituents at the ortho-position of the phenoxy ring in N-(2-phenoxyethyl)thiophene-2-sulfonamide. Similarly, palladium-catalyzed C-H activation can be used for the direct arylation of thiophene rings, providing another route for substitution on the thiophene moiety. researchgate.net These advanced methods allow for the late-stage functionalization of the core molecule, which is highly valuable in medicinal chemistry for the rapid generation of analogues. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-(2-phenoxyethyl)thiophene-2-sulfonamide in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework and connectivity.

Proton (¹H) NMR Spectral Interpretation for Aliphatic and Aromatic Protons

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For N-(2-phenoxyethyl)thiophene-2-sulfonamide, the spectrum can be divided into distinct regions corresponding to the thiophene (B33073) ring, the phenoxy ring, the ethyl bridge, and the sulfonamide N-H proton.

The aromatic protons of sulfonamide derivatives typically show signals in the region between 6.51 and 7.70 ppm. rsc.org The sulfonamide proton itself (–SO₂NH–) is expected to appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The aliphatic protons of the ethyl linker would appear as triplets due to coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for N-(2-phenoxyethyl)thiophene-2-sulfonamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | 7.65 - 7.75 | dd | J = 5.0, 1.3 |

| Thiophene H-3 | 7.50 - 7.60 | dd | J = 3.8, 1.3 |

| Thiophene H-4 | 7.05 - 7.15 | dd | J = 5.0, 3.8 |

| Phenoxy H-2, H-6 | 7.25 - 7.35 | m | |

| Phenoxy H-3, H-5 | 6.90 - 7.00 | m | |

| Phenoxy H-4 | 6.85 - 6.95 | m | |

| O-CH₂ | 4.05 - 4.15 | t | J = 5.5 |

| N-CH₂ | 3.40 - 3.50 | t | J = 5.5 |

| NH | 8.80 - 10.10 | s (broad) |

Note: Data are predictive and based on analogous structures. dd = doublet of doublets, m = multiplet, t = triplet, s = singlet.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For N-(2-phenoxyethyl)thiophene-2-sulfonamide, distinct signals are expected for the two carbons of the ethyl bridge and the ten carbons of the aromatic systems (four for thiophene and six for the phenoxy group, with potential overlap for the ortho/meta carbons). Aromatic carbons in related sulfonamide derivatives typically resonate in the region between 111.83 and 160.11 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-phenoxyethyl)thiophene-2-sulfonamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 140.0 - 142.0 |

| Thiophene C-5 | 132.0 - 134.0 |

| Thiophene C-3 | 128.0 - 130.0 |

| Thiophene C-4 | 127.0 - 129.0 |

| Phenoxy C-1 (C-O) | 157.5 - 159.5 |

| Phenoxy C-2, C-6 | 129.0 - 131.0 |

| Phenoxy C-4 | 121.0 - 123.0 |

| Phenoxy C-3, C-5 | 114.0 - 116.0 |

| O-CH₂ | 66.0 - 68.0 |

| N-CH₂ | 43.0 - 45.0 |

Note: Data are predictive and based on analogous structures.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Detailed Structural Assignments

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For N-(2-phenoxyethyl)thiophene-2-sulfonamide, HSQC would be used to definitively link the ¹H signals of the ethyl bridge and the aromatic rings to their corresponding ¹³C signals listed in the tables above. rsc.org

The N-CH₂ protons showing a correlation to the thiophene C-2, confirming the attachment of the ethyl group to the sulfonamide nitrogen.

The O-CH₂ protons showing a correlation to the phenoxy C-1, confirming the ether linkage.

Protons on the thiophene ring showing correlations to other carbons within that ring, confirming their relative positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For N-(2-phenoxyethyl)thiophene-2-sulfonamide (Molecular Formula: C₁₂H₁₃NO₃S₂), the expected monoisotopic mass is approximately 299.03 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺.

The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and loss of sulfur dioxide (SO₂). researchgate.net

Table 3: Predicted Key Mass Fragments for N-(2-phenoxyethyl)thiophene-2-sulfonamide

| m/z (amu) | Proposed Fragment |

| 299 | [M]⁺ (Molecular Ion) |

| 235 | [M - SO₂]⁺ |

| 147 | [C₄H₃S-SO₂NH]⁺ |

| 135 | [C₆H₅OCH₂CH₂]⁺ |

| 133 | [C₄H₃S-SO₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of N-(2-phenoxyethyl)thiophene-2-sulfonamide would display distinct absorption bands corresponding to the sulfonamide, ether, and aromatic moieties.

The most characteristic vibrations for sulfonamides are the asymmetric and symmetric stretches of the SO₂ group, which appear in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org

Table 4: Characteristic IR Absorption Bands for N-(2-phenoxyethyl)thiophene-2-sulfonamide

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1340 - 1310 |

| C-O-C (Ether) | Asymmetric Stretching | 1260 - 1200 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |

| C-S (Thiophene) | Stretching | 860 - 650 |

Note: Data are predictive and based on characteristic group frequencies from analogous structures. rsc.orgnih.goviosrjournals.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of N-(2-phenoxyethyl)thiophene-2-sulfonamide. While a specific, validated method for this exact molecule is not widely published, standard methodologies for related thiophene derivatives and aromatic sulfonamides are readily adaptable. mdpi.comnih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC system for analyzing this compound would involve a C18 or a phenyl-bonded silica (B1680970) gel column. google.com The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a buffer like acetic acid or phosphoric acid) and an organic solvent, commonly acetonitrile (B52724) or methanol. mdpi.comnih.govgoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the main compound from potential impurities that may have different polarities. google.com

Detection is typically achieved using a UV detector, as the thiophene and phenoxy aromatic rings exhibit strong chromophores. A detection wavelength in the range of 230-260 nm would be appropriate. mdpi.comgoogle.com For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations to establish a linear relationship between peak area and concentration. mdpi.com The limits of detection (LOD) and quantitation (LOQ) for similar sulfonamides have been reported in the low µg/kg to ng/µL range, demonstrating the high sensitivity of the technique. mdpi.comnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or Phenyl-bonded silica (e.g., Zorbax Eclipse XDB) | nih.govgoogle.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.05-0.1% acid like acetic or phosphoric acid) | mdpi.comnih.govgoogle.com |

| Flow Rate | 0.6 - 1.1 mL/min | nih.govgoogle.com |

| Column Temperature | 25 - 35 °C | nih.govgoogle.com |

| Detection | UV at 230-260 nm or Fluorescence (FLD) with derivatization | mdpi.comgoogle.commdpi.com |

| Injection Volume | 10 - 40 µL | nih.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of the synthesis of N-(2-phenoxyethyl)thiophene-2-sulfonamide. nih.gov This technique is crucial for determining the optimal reaction time by observing the consumption of starting materials and the formation of the desired product.

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (the stationary phase). nih.gov The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The choice of eluent is critical for achieving good separation. For aromatic sulfonamides, common solvent systems include mixtures of a nonpolar solvent like hexanes or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govsilicycle.com The ratio is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.2 and 0.4. silicycle.com For instance, a starting point could be a 1:1 mixture of ethyl acetate and hexane, with the polarity being increased or decreased by varying the solvent ratio. silicycle.com In syntheses involving basic nitrogen-containing compounds, adding a small amount of triethylamine (B128534) (0.1–2.0%) to the eluent can improve spot shape and prevent streaking. silicycle.com

After development, the plate is visualized, typically under UV light at 254 nm, where the aromatic rings will quench the plate's fluorescence, appearing as dark spots. By comparing the spots corresponding to the starting materials and the reaction mixture over time, a chemist can effectively track the reaction's progression to completion. nih.gov

| Compound Polarity | Typical Solvent System (v/v) | Reference |

|---|---|---|

| Standard Polarity | 10-50% Ethyl Acetate in Hexane | silicycle.comrochester.edu |

| Higher Polarity | 5-10% Methanol in Dichloromethane | nih.govsilicycle.com |

| Lower Polarity | 5% Ethyl Acetate in Hexane | silicycle.comrochester.edu |

| Alternative System | Chloroform / n-Heptane / Ethanol (e.g., 3:3:3) | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of N-(2-phenoxyethyl)thiophene-2-sulfonamide is not described in publicly available literature, X-ray crystallography data from close analogs, such as other N-substituted thiophene sulfonamides, provide valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govscielo.brresearchgate.net This technique provides unambiguous proof of structure by mapping atomic positions in three-dimensional space.

Studies on analogous thiophene-benzenesulfonamide derivatives reveal key structural features. nih.gov The thiophene ring system is typically planar. nih.govresearchgate.net A significant conformational feature is the dihedral angle between the plane of the thiophene ring and the phenyl ring of the sulfonamide group, which is often nearly orthogonal (e.g., 77.7° to 88.1°). nih.govresearchgate.net

| Parameter | Observation | Reference |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | scielo.brnih.gov |

| Space Group | e.g., P21/c or Pcab | scielo.brnih.gov |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds forming dimers; C—H⋯π interactions | nih.govrsc.org |

| Key Conformational Feature | Near-orthogonal dihedral angle between thiophene and phenyl rings | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed quantum chemical calculations for N-(2-phenoxyethyl)thiophene-2-sulfonamide are not specifically documented in the reviewed literature.

While DFT has been applied to a range of thiophene (B33073) sulfonamide derivatives to determine their structural and electronic properties, specific data on the bond lengths, bond angles, and dihedral angles of N-(2-phenoxyethyl)thiophene-2-sulfonamide are not available.

An analysis of the HOMO and LUMO energies and their distribution for N-(2-phenoxyethyl)thiophene-2-sulfonamide, which would be crucial for understanding its chemical reactivity and kinetic stability, has not been specifically reported.

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking studies for N-(2-phenoxyethyl)thiophene-2-sulfonamide against biological targets are not described in the available literature.

Information regarding the predicted binding modes and affinities of N-(2-phenoxyethyl)thiophene-2-sulfonamide with any specific biological macromolecules is currently unavailable.

Without specific docking studies, the key interaction sites for N-(2-phenoxyethyl)thiophene-2-sulfonamide remain undetermined.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Ligand-Receptor Complexes

There are no specific molecular dynamics simulation studies reported for N-(2-phenoxyethyl)thiophene-2-sulfonamide to assess the conformational dynamics and stability of its potential complexes with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for understanding the relationship between the chemical structure of a compound and its biological activity. For N-(2-phenoxyethyl)thiophene-2-sulfonamide and related analogs, QSAR studies are instrumental in developing predictive models of their biological efficacy and in identifying the key molecular features that govern their therapeutic potential. While specific QSAR models for N-(2-phenoxyethyl)thiophene-2-sulfonamide are not extensively documented in publicly available research, the principles and findings from studies on structurally similar thiophene sulfonamides, particularly as carbonic anhydrase inhibitors, provide valuable insights.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for thiophene sulfonamide derivatives typically involves the use of advanced computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods are employed to correlate the 3D structural properties of a series of compounds with their observed biological activities, often expressed as inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).

In a typical study, a dataset of thiophene sulfonamides with known biological activities against a specific target, such as a particular carbonic anhydrase isozyme, is selected. nih.gov The 3D structures of these molecules are aligned based on a common scaffold, and various molecular descriptors are calculated. These descriptors quantify different physicochemical properties of the molecules, such as their shape, size, and electronic characteristics.

Statistical methods, most commonly Partial Least Squares (PLS) analysis, are then used to build a mathematical model that relates the calculated descriptors to the biological activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques. A statistically robust model can then be used to predict the biological activity of novel, untested compounds, thereby guiding the synthesis of more potent and selective molecules.

For instance, 3D-QSAR studies on a series of aromatic and heterocyclic sulfonamide inhibitors of carbonic anhydrase II have demonstrated the development of predictive models with good statistical significance. nih.govnih.gov These models are often characterized by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a strong correlation between the predicted and observed activities.

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Sulfonamide Inhibitors

| QSAR Method | Training Set Size | Test Set Size | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² |

| CoMFA | 51 | 10 | 0.623 | 0.986 | 0.850 |

| CoMSIA | 51 | 10 | 0.562 | 0.987 | 0.890 |

Note: The data in this table is illustrative and based on typical values reported in 3D-QSAR studies of sulfonamide-based enzyme inhibitors. Specific values can vary depending on the dataset and modeling parameters.

Identification of Structural Descriptors Influencing Efficacy

A primary outcome of QSAR modeling is the identification of specific structural and physicochemical properties, or descriptors, that have a significant impact on the biological activity of a series of compounds. These descriptors provide a deeper understanding of the structure-activity relationship and offer valuable guidance for the rational design of new and improved analogs.

For thiophene sulfonamides, several key structural descriptors have been identified as being influential for their efficacy, particularly as enzyme inhibitors:

Steric Properties: The size and shape of the substituents on the thiophene ring and the sulfonamide nitrogen are often critical. CoMFA and CoMSIA contour maps can reveal regions where bulky groups are favored or disfavored for optimal activity. For example, the presence of specific substituents at certain positions on the thiophene ring can enhance binding to the active site of a target enzyme.

Electronic Properties: The distribution of electron density within the molecule plays a crucial role in its interactions with biological targets. Electrostatic field descriptors in QSAR models can highlight the importance of electron-withdrawing or electron-donating groups at particular positions. The sulfonamide group itself is a key pharmacophore, with its electronic properties being central to its binding capabilities. nih.gov

Hydrophobicity: The lipophilicity of the molecule, often quantified by descriptors such as the logarithm of the partition coefficient (logP), can significantly influence its pharmacokinetic and pharmacodynamic properties. QSAR studies on thiophene derivatives have shown that modulating hydrophobicity can be a key strategy for optimizing activity. nih.gov

Hydrogen Bonding Potential: The ability of the molecule to form hydrogen bonds with amino acid residues in the active site of a target protein is a critical determinant of binding affinity. Descriptors related to hydrogen bond donors and acceptors are often found to be significant in QSAR models of sulfonamide inhibitors.

Table 2: Key Structural Descriptors and Their Influence on the Activity of Thiophene Sulfonamides

| Descriptor Type | Influence on Biological Activity |

| Molecular Volume | The overall size of the molecule can impact its fit within a binding pocket. QSAR studies have indicated that optimal volume is a key factor for the antitumor activity of some thiophene derivatives. nih.gov |

| Hydrophobic Surface | The extent of hydrophobic surface area can influence membrane permeability and binding to hydrophobic pockets in target proteins. A larger hydrophobic surface has been correlated with increased antitumor activity in certain thiophene amides. nih.gov |

| Ionization Potential | The presence of groups that can be easily ionized can affect the compound's solubility and its ability to interact with charged residues in a biological target. This has been shown to be important for the antitumor activity of some quinolones derived from thiophene. nih.gov |

| Dipole Moment | The overall polarity of the molecule can influence its solubility and its ability to engage in dipole-dipole interactions with the target. |

Preclinical Biological Activity Profiling

Investigation of Enzymatic Inhibition

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes by mimicking a substrate or transition state. Research into thiophene-based sulfonamides, including compounds structurally related to N-(2-phenoxyethyl)thiophene-2-sulfonamide, has explored their inhibitory effects on several key enzymes.

Sulfonamides are the most prominent class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in physiological processes such as pH regulation and fluid balance. unibs.it

Studies on a series of thiophene-based sulfonamides have demonstrated potent inhibitory effects against cytosolic human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.gov These compounds exhibited significant inhibition at nanomolar to micromolar concentrations. The inhibition mechanism for the tested thiophene-based sulfonamides against both hCA-I and hCA-II was determined to be noncompetitive. nih.gov This suggests that the inhibitors bind to a site on the enzyme distinct from the catalytic active site. nih.gov The thiophene (B33073) and sulfonamide components were identified as playing a significant role in the enzyme inhibition. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Representative Thiophene-Based Sulfonamides

| Compound | hCA-I Ki (nM) | hCA-II Ki (nM) |

|---|---|---|

| Compound A | 66.49 ± 17.15 | 74.88 ± 20.65 |

| Compound B | 234.99 ± 15.44 | 38.04 ± 12.97 |

Data represents findings for related thiophene-based sulfonamides as reported in a study investigating their effects on hCA-I and hCA-II. nih.gov

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.govnih.gov Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for hypercholesterolemia. medscape.com While the therapeutic potential of HMG-CoA reductase inhibition is well-documented, a review of the available scientific literature did not yield specific studies investigating the inhibitory activity of N-(2-phenoxyethyl)thiophene-2-sulfonamide or closely related thiophene sulfonamides on this enzyme.

Adenosine triphosphate (ATP) synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, making it a validated target for antitubercular drugs. nih.govembopress.org The diarylquinoline drug bedaquiline, for instance, functions by inhibiting this enzyme. nih.govembopress.org Although some thiophene-containing compounds have been investigated as antitubercular agents targeting other pathways, such as mycolic acid biosynthesis, specific research detailing the inhibition of mycobacterial ATPase by thiophene sulfonamides is not prominently featured in the current body of literature. nih.gov The primary research on mycobacterial ATP synthase inhibition focuses on other chemical classes, such as diarylquinolines and squaramides. nih.govembopress.org

Receptor Binding and Modulation Studies

Beyond enzymatic inhibition, the N-substituted thiophene sulfonamide scaffold has been characterized as a versatile structure for interacting with G protein-coupled receptors (GPCRs), which are integral to cellular signaling.

The angiotensin II type 2 (AT2) receptor is a component of the renin-angiotensin system and is involved in various physiological effects, including vasodilation. diva-portal.org Recent research has identified N-(heteroaryl)thiophene sulfonamides as potent and selective ligands for the AT2 receptor. diva-portal.orgscilifelab.senih.gov

In these studies, two series of N-substituted thiophene sulfonamides were synthesized and evaluated for their binding affinity. Several compounds were found to be highly selective for the AT2 receptor, with binding affinities (Ki) in the low nanomolar range. diva-portal.orgscilifelab.se The most promising ligand from these series demonstrated a Ki value of 4.9 nM and caused a concentration-dependent vasorelaxation of pre-contracted mouse aorta, confirming its functional activity at the receptor. scilifelab.senih.gov

Table 2: Angiotensin AT2 Receptor Binding Affinities for Representative N-(Heteroaryl)thiophene Sulfonamides

| Compound Series | Representative Compound | AT2 Receptor Ki (nM) |

|---|---|---|

| Methylene (B1212753) Imidazole Series | Ligand 1 | 42 |

| tert-Butylimidazolylacetyl Series | Ligand 2 | <5 |

| tert-Butylimidazolylacetyl Series | Ligand 3 | 4.9 |

Data from a study characterizing two series of N-(heteroaryl)thiophene sulfonamides as AT2 receptor ligands. diva-portal.orgscilifelab.se

The serotonin (B10506) 5-HT6 receptor, a G protein-coupled receptor primarily expressed in the brain, is a significant target for the development of drugs aimed at treating cognitive dysfunction in neuropsychiatric and neurodegenerative disorders. nih.govresearchgate.net A prominent structural feature of many potent 5-HT6 receptor antagonists is the presence of an arylsulfonyl or related sulfonamide moiety. nih.gov

Numerous compounds incorporating a sulfonamide group have been developed and show high affinity for the 5-HT6 receptor. nih.gov For example, the antagonist SB-271046, which contains a benzenesulfonamide (B165840) structure, binds with high affinity to the 5-HT6 receptor. nih.gov This suggests that the thiophene-2-sulfonamide (B153586) core of N-(2-phenoxyethyl)thiophene-2-sulfonamide is a relevant scaffold for achieving affinity at this receptor, a hypothesis that warrants direct investigation. The established relationship between the arylsulfonamide structure and 5-HT6 receptor binding underscores the potential of this class of compounds in the development of novel mood-modulating agents. nih.govmdpi.com

Table 3: Binding Affinities of Representative Sulfonamide-Containing 5-HT6 Receptor Ligands

| Compound | Class | 5-HT6 Receptor Ki (nM) |

|---|---|---|

| Ro 04-6790 | Arylsulfonyl aminopyrimidine | 47 |

| Ro 63-0563 | Arylsulfonyl aminopyridine | 12 |

| SB-271046 | 1-Phenylpiperazine sulfonamide | 1.3 |

| MS-245 | Arylsulfonyl tryptamine | 2.1 |

Data for related arylsulfonamide compounds known to be 5-HT6 receptor ligands. nih.gov

Dopamine (B1211576) D2 Receptor Affinity (for related mood-modulating compounds)

The thiophene moiety is a recognized pharmacophore that can interact with dopamine receptors. Studies on a series of dopaminergic agents where a thienylethylamine moiety replaced the traditional phenylethylamine structure showed that these novel compounds generally exhibited moderate affinity for both dopamine D2 and D3 receptors. acs.org The affinity for dopamine receptors was found to increase significantly when the thienylethylamine structure was held in a rigid system. acs.org

Dopamine D2-like receptors (D2, D3, D4) are the primary targets for many antipsychotic medications and are known to have a 10- to 100-fold greater affinity for dopamine than D1-like receptors. thermofisher.com The D2 receptor itself exists in two states: a high-affinity state (D2high) and a low-affinity state (D2low). nih.gov The D2high state is considered the functional form of the receptor, as it is coupled to intracellular G-proteins and is more relevant to the pathophysiology of neuropsychiatric disorders. nih.gov While specific binding affinity (Ki) values for N-(2-phenoxyethyl)thiophene-2-sulfonamide are not detailed in the reviewed literature, the general class of thiophene-containing compounds has been explored for its potential to bind to D2 receptors, making it a subject of interest in the development of novel mood-modulating agents. acs.orgrsc.org

Cellular Assays for Antiproliferative and Apoptotic Effects

Thiophene sulfonamide scaffolds have been investigated for their potential as anticancer agents, demonstrating effects on cell proliferation, apoptosis, and cell cycle progression.

Various derivatives of the thiophene and sulfonamide classes have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. While specific IC50 values for N-(2-phenoxyethyl)thiophene-2-sulfonamide were not found, related compounds have shown potent activity. For instance, certain naphtho[2,1-b]thiophene (B14763065) derivatives bearing cyano groups showed pronounced and selective activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values in the nanomolar range. researchgate.net One compound, in particular, exhibited an IC50 of 0.21 μM against HeLa cells and was noted for being almost non-cytotoxic to normal fibroblasts. researchgate.net Similarly, sulfonamide derivatives have been tested against breast cancer cell lines, with some compounds showing potent inhibition of MCF-7 cells with IC50 values as low as 0.09 μM.

The table below summarizes the in vitro antiproliferative activity of various related thiophene and sulfonamide compounds against several human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Naphtho[2,1-b]thiophene | Compound 11 (acrylonitrile derivative) | HeLa (Cervical Cancer) | 0.21 | researchgate.net |

| Naphtho[2,1-b]thiophene | Compound 8 (acrylonitrile derivative) | HeLa (Cervical Cancer) | 0.33 | researchgate.net |

| Sulfonamide Derivative | Compound 1 | MCF-7 (Breast Cancer) | 0.09 | |

| Sulfonamide Derivative | Compound 2 | MCF-7 (Breast Cancer) | 0.26 | |

| Sulfonamide Derivative | Compound 1 | HepG2 (Liver Cancer) | 0.15 | |

| Sulfonamide Derivative | Compound 2 | HepG2 (Liver Cancer) | 0.15 | |

| Acridine–Thiosemicarbazone | Compound DL-08 | B16-F10 (Melanoma) | 14.79 | antibodiesinc.com |

The cytotoxic effects of thiophene derivatives are often mediated by the induction of apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.net Studies on related benzo(b)thiophenesulphonamide derivatives showed that they induce a typical apoptotic process in human leukaemic CCRF-CEM cells. This process involves key mitochondrial alterations, including the dissipation of the mitochondrial membrane potential (Δψm), the release of cytochrome c from the mitochondria into the cytoplasm, and an increase in the production of intracellular reactive oxygen species (ROS). researchgate.net

The generation of ROS appears to be a critical early event, observable within minutes of drug addition, which serves as an essential mediator in the apoptotic cascade. This oxidative stress can lead to mitochondrial depolarization and damage to cellular components. The release of cytochrome c subsequently activates downstream executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell. The involvement of the mitochondrial pathway is further supported by findings that the overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, can significantly prevent apoptosis induced by these compounds.

The antiproliferative effects of compounds containing sulfonamide or thiophene scaffolds are also linked to their ability to interfere with cell cycle progression. Research on synthetic sulfonamide chalcones demonstrated that these molecules can induce cell cycle arrest, particularly at the G2/M phase, in colorectal and ovarian cancer cells. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

The mechanism of G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For instance, treatment with these compounds has been shown to alter the expression or phosphorylation of proteins like cyclin B1 and p21. In some cases, the cell cycle arrest is associated with the activation of the DNA damage response pathway, suggesting that the compounds may induce DNA lesions that halt cell division. Flow cytometry analysis of DNA content is a standard method used to confirm the accumulation of cells in a specific phase of the cell cycle following treatment.

Confirming that a compound binds to its intended molecular target within a cell is a crucial step in drug development. Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions and can be adapted to confirm target engagement. nih.gov The basic principle involves using an antibody to capture a specific protein of interest (the "bait") from a cell lysate. If the compound of interest is bound to the bait protein, and this binding is stable, the compound may be pulled down as part of the protein complex. Conversely, if the compound is designed to disrupt a protein-protein interaction, Co-IP can be used to show that the "prey" protein is no longer captured with the bait in the presence of the compound. nih.gov

Within the reviewed scientific literature, specific studies employing co-immunoprecipitation to confirm the direct target engagement of N-(2-phenoxyethyl)thiophene-2-sulfonamide or its close analogues for their antiproliferative effects were not identified. However, target engagement for other thiophene sulfonamides has been explored in different contexts, such as the inhibition of enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in mycobacteria, confirming the utility of the thiophene scaffold in binding to specific protein targets. acs.org

Antimicrobial Spectrum Evaluation (in vitro)

The thiophene and sulfonamide moieties are present in numerous compounds with established antimicrobial properties. Thiophene-based heterocycles have been synthesized and evaluated against a range of clinically relevant pathogens.

Studies on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant Gram-negative bacterium. Similarly, other thiophene derivatives have shown activity against Gram-negative species like Acinetobacter baumannii and Escherichia coli, as well as Gram-positive bacteria such as Staphylococcus aureus. The antifungal activity of sulfonamide and thiophene derivatives has also been documented against Candida species and Aspergillus niger. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.

The table below presents the MIC values for several related thiophene sulfonamide compounds against various microbial strains.

| Compound Class/Name | Microorganism | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | Klebsiella pneumoniae | NDM-producing ST147 | 0.39 | |

| Thiophene-2-carboxamide (AGR1.229) | Acinetobacter baumannii | ATCC 17978 | 32 | |

| Thiophene-2-carboxamide (AGR1.229) | Escherichia coli | ATCC 25922 | 64 | |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Candida albicans | ATCC 10231 | 31.25 | |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Candida parapsilosis | Clinical Isolate | 62.5 | |

| Spiro-indoline-oxadiazole (17) | Clostridium difficile | Clinical Isolate | 2 - 4 | |

| Thiophene carboxylic acid thioureide | Bacillus subtilis | Reference Strain | 7.8 - 125 | |

| Thiophene carboxylic acid thioureide | Aspergillus niger | Reference Strain | 31.25 - 62.5 |

Based on a comprehensive search for scientific literature and preclinical data, there is no publicly available information regarding the specific compound “N-(2-phenoxyethyl)thiophene-2-sulfonamide” that aligns with the detailed outline provided in your request.

The search for data on its specific antibacterial and antifungal activity, in vivo pharmacological studies in animal models (including pharmacokinetics and efficacy), and its metabolic stability in liver microsome models did not yield any specific results for this particular chemical entity.

While general information exists for the broader classes of thiophenes and sulfonamides, which are known to possess a range of biological activities, the strict requirement to focus solely on "N-(2-phenoxyethyl)thiophene-2-sulfonamide" and adhere to the specified article structure cannot be met with the currently available scientific data.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each required subsection. To do so would necessitate using data from related but different compounds, which would violate the explicit instructions of the request.

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Impact of Thiophene (B33073) Ring Substituents on Biological Activity

The thiophene ring is a cornerstone of the N-(2-phenoxyethyl)thiophene-2-sulfonamide scaffold, and modifications to this heterocycle have a profound impact on biological activity. The position and nature of substituents can influence potency, selectivity, and pharmacokinetic properties.

Research into 5-substituted thiophene-2-sulfonamides has shown that this position is a key site for modification. For instance, the introduction of a 5-aryl group via Suzuki cross-coupling reactions has been explored, revealing that the electronic properties of the aryl substituent significantly affect activity. A study on 5-arylthiophene-2-sulfonamides as urease inhibitors demonstrated that both electron-donating and electron-withdrawing groups on the 5-phenyl ring could modulate the inhibitory potential. Specifically, the unsubstituted 5-phenylthiophene-2-sulfonamide (B6155978) showed the highest urease inhibition in its series. doaj.org This suggests that steric and electronic factors introduced at the 5-position directly interact with the target's binding site.

Furthermore, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was noted that aryl boronic acids with electron-donating groups tended to provide better yields in synthesis, and the nature of the substituent influenced the electronic properties of the entire molecule. nih.gov While not a direct analogue, this highlights the chemical tractability and electronic sensitivity of the 5-position of the thiophene ring.

In another relevant series, N-(5-substituted) thiophene-2-alkylsulfonamides were investigated as 5-lipoxygenase (5-LO) inhibitors. The compound N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide was identified as a potent inhibitor, indicating that a substituted phenoxy group at the 5-position of the thiophene ring can be highly beneficial for activity. nih.gov This finding underscores the importance of exploring a variety of substituents at this position to optimize interactions with the biological target.

The following table summarizes the impact of various substituents on the thiophene ring on the biological activity of N-(2-phenoxyethyl)thiophene-2-sulfonamide analogues.

| Compound/Series | Thiophene Ring Substituent | Biological Activity | Reference |

| 5-Arylthiophene-2-sulfonamides | 5-Phenyl | Highest urease inhibition in the series | doaj.org |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | 5-(4-fluoro)phenoxy | Potent 5-lipoxygenase inhibitor | nih.gov |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 5-Aryl with electron-donating groups | Good synthetic yields and modulated electronic properties | nih.gov |

Role of the Phenoxy Moiety and its Substitution Pattern

The phenoxy moiety is another critical component of the N-(2-phenoxyethyl)thiophene-2-sulfonamide structure, often involved in crucial binding interactions with the biological target. Altering the substitution pattern on this aromatic ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its affinity and selectivity.

While specific SAR studies on the phenoxy moiety of N-(2-phenoxyethyl)thiophene-2-sulfonamide are not extensively detailed in the available literature, the principles of phenoxy group modification are well-established in medicinal chemistry. The benzene (B151609) ring of the phenoxy group can be substituted with various functional groups, such as halogens, alkyls, and alkoxys, to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. doaj.org

For example, the introduction of a fluorine atom, as seen in the potent 5-lipoxygenase inhibitor N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, often leads to improved metabolic stability and can alter the electronic nature of the ring, potentially enhancing binding interactions. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in a protein's binding pocket.

Bioisosteric replacement of the phenoxy ring is a common strategy to improve pharmacokinetic properties or to explore new binding interactions. Heterocyclic rings such as pyridine (B92270), thiophene, or furan (B31954) can be used as substitutes for the phenyl ring, offering different electronic distributions and hydrogen bonding capabilities. cambridgemedchemconsulting.com The successful application of such replacements often depends on the specific context of the drug-target interaction.

Significance of the Ethylene (B1197577) Linker

Studies on similar molecular scaffolds have demonstrated that the length and nature of such linkers can have a dramatic effect on biological activity. A linker that is too short may prevent the terminal groups from reaching their optimal binding pockets, while an excessively long or flexible linker might lead to an entropic penalty upon binding, thus reducing affinity. The optimal linker length often provides the necessary distance and conformational freedom for the molecule to adopt a low-energy binding conformation. nih.gov

For instance, in the context of Fc-fusion proteins, linker characteristics such as length and rigidity are known to influence the folding, stability, and function of the protein domains they connect. harvard.eduharvard.edu While a direct extrapolation to a small molecule like N-(2-phenoxyethyl)thiophene-2-sulfonamide must be made with caution, the underlying principle that the linker's properties are crucial for the spatial arrangement of interacting moieties holds true.

Systematic studies involving the variation of the ethylene linker in N-(2-phenoxyethyl)thiophene-2-sulfonamide analogues—for example, by synthesizing propylene (B89431) or methylene (B1212753) analogues—would be necessary to precisely define its role. Such studies would elucidate whether a more rigid or a more flexible linker is preferred and what the optimal distance between the sulfonamide and phenoxy groups is for maximal biological activity.

Contribution of the Sulfonamide Functional Group to Potency and Selectivity

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry and is integral to the biological activity of N-(2-phenoxyethyl)thiophene-2-sulfonamide. nih.gov This group can act as a hydrogen bond donor and acceptor, and its geometry and electronic properties are key to its interaction with various biological targets, such as enzymes and receptors.

In many instances, the sulfonamide moiety is crucial for anchoring the inhibitor to the active site of an enzyme. For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates to a zinc ion in the enzyme's active site. nih.gov The acidic nature of the sulfonamide proton and the orientation of the sulfonyl oxygens are critical for high-affinity binding.

Furthermore, the sulfonamide group is a known bioisostere for the carboxylic acid group. This substitution can be advantageous in drug design, as sulfonamides are generally more metabolically stable and can have different physicochemical properties, such as pKa and lipophilicity, which can lead to improved pharmacokinetic profiles.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by modifying their physicochemical and pharmacokinetic properties without losing the desired biological activity. cambridgemedchemconsulting.com For N-(2-phenoxyethyl)thiophene-2-sulfonamide, several parts of the molecule can be subjected to such modifications.

Thiophene Ring: The thiophene ring itself is often considered a bioisostere of a benzene ring. researchgate.net Conversely, replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine, thiazole) could be explored. Such changes would alter the electronic distribution, hydrogen bonding potential, and metabolic stability of the scaffold.

Phenoxy Moiety: As previously mentioned, the phenyl ring of the phenoxy group can be replaced by various heteroaromatic rings. Small aliphatic rings have also been successfully used as aromatic ring replacements to improve properties like metabolic stability and reduce lipophilicity. nih.gov

Sulfonamide Group: The sulfonamide group can be replaced by other acidic functional groups that can mimic its hydrogen bonding and acidic characteristics. Examples of sulfonamide bioisosteres include acylsulfonamides, sulfonylureas, and certain acidic heterocycles. nih.gov

The following table provides examples of potential bioisosteric replacements for different moieties of N-(2-phenoxyethyl)thiophene-2-sulfonamide.

| Original Moiety | Potential Bioisosteric Replacement(s) | Potential Impact | Reference |

| Thiophene | Benzene, Pyridine, Furan, Thiazole | Altered electronics, H-bonding, and metabolism | researchgate.net |

| Phenoxy (Phenyl ring) | Pyridine, Cyclopropyl | Improved physicochemical properties, metabolic stability | nih.gov |

| Sulfonamide | Acylsulfonamide, Sulfonylurea | Modulated acidity, improved pharmacokinetic profile | nih.gov |

Rational Design Principles Derived from SAR for N-(2-Phenoxyethyl)thiophene-2-sulfonamide Analogues

The collective structure-activity relationship data allows for the formulation of rational design principles for novel N-(2-phenoxyethyl)thiophene-2-sulfonamide analogues with potentially improved therapeutic profiles.

Optimize Substitution at the 5-Position of the Thiophene Ring: The 5-position is a critical handle for modulating biological activity. The introduction of small, appropriately substituted aryl or heteroaryl groups can lead to enhanced potency. The electronic nature of these substituents should be carefully chosen to complement the target's binding site. doaj.org

Fine-Tune the Phenoxy Ring Substitution: While maintaining the phenoxy moiety, which is likely important for key interactions, decorating the phenyl ring with small, metabolically stable groups (e.g., fluorine) can improve the pharmacokinetic profile and potentially enhance binding affinity. nih.gov

Maintain the Integrity of the Ethylene Linker (with caution): In the absence of specific data, the two-carbon linker should be considered optimal until proven otherwise. Any modifications to its length or rigidity should be done systematically to assess the impact on the spatial orientation of the terminal aromatic systems.

Leverage the Sulfonamide Group's Properties: The sulfonamide is a key anchor. Modifications should aim to preserve its essential binding interactions. The substituent on the sulfonamide nitrogen (the phenoxyethyl group) plays a crucial role in positioning the molecule and should be considered an integral part of the pharmacophore.

Employ Bioisosteric Replacements Judiciously: When facing issues with metabolism, toxicity, or off-target effects, bioisosteric replacement of the thiophene or phenoxy rings with suitable heteroaromatic or aliphatic rings can be a viable strategy. Similarly, if the sulfonamide group presents liabilities, its replacement with a suitable bioisostere should be considered. cambridgemedchemconsulting.comnih.gov

By adhering to these principles, medicinal chemists can systematically explore the chemical space around the N-(2-phenoxyethyl)thiophene-2-sulfonamide scaffold to develop new chemical entities with superior therapeutic properties.

Mechanism of Action at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Site Characterization

The molecular mechanism of action is defined by the specific binding of the compound to its biological targets. The thiophene-sulfonamide structure has been identified as a key player in interactions with several protein families.

Interaction with Anti-apoptotic Bcl-2 Family Proteins (Mcl-1, Bcl-xL)

While direct studies on N-(2-phenoxyethyl)thiophene-2-sulfonamide are limited, research on analogous sulfonamide-containing scaffolds indicates a potential role in modulating anti-apoptotic proteins of the Bcl-2 family, such as Myeloid cell leukemia 1 (Mcl-1) and Bcl-xL. These proteins are crucial regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance.

Fragment-based screening and structure-based design have led to the discovery of potent Mcl-1 inhibitors. nih.govresearchgate.net Some of these inhibitors feature scaffolds where an acylsulfonamide group plays a critical role in binding, particularly by forming a charge-charge interaction with a key arginine residue (R263) in the BH3-binding groove of Mcl-1. researchgate.net Furthermore, studies on N-sulfonylated aminosalicylic acids have identified compounds that act as dual inhibitors of both Mcl-1 and Bcl-xL. rsc.orgresearchgate.net These dual-targeting agents bind within the canonical BH3-binding groove, perturbing key residues and disrupting the protein-protein interactions that prevent apoptosis. rsc.org This suggests that the sulfonamide moiety, as present in N-(2-phenoxyethyl)thiophene-2-sulfonamide, could serve as a crucial component in scaffolds designed to target the hydrophobic pockets of anti-apoptotic proteins, thereby promoting programmed cell death.

Receptor Binding and Signal Transduction Pathways (e.g., AT2R, 5-HT6, D2)

The N-(heteroaryl)thiophene sulfonamide scaffold has been successfully developed into high-affinity ligands for specific G protein-coupled receptors.

Angiotensin II Type 2 Receptor (AT2R): A significant body of research has identified N-(heteroaryl)thiophene sulfonamides as potent and selective ligands for the Angiotensin II Type 2 Receptor (AT2R). scilifelab.semonash.edunih.govdiva-portal.org Synthetic exploration of this chemical series has yielded ligands with high binding affinities, with inhibition constant (Kᵢ) values in the low nanomolar and even sub-nanomolar range (<5 nM). scilifelab.semonash.edudiva-portal.org Docking calculations and molecular dynamics simulations have been used to explore the binding modes of these compounds to the AT2R. scilifelab.sediva-portal.org Functionally, the most promising ligand from one study, which had a Kᵢ value of 4.9 nM, was shown to cause a concentration-dependent vasorelaxation of pre-contracted mouse aorta, demonstrating a clear impact on a physiological signal transduction pathway. monash.edunih.gov

| Compound Series | Target | Binding Affinity (Kᵢ) |

| N-(heteroaryl)thiophene sulfonamides | AT2R | 42 nM |

| N-(heteroaryl)thiophene sulfonamides (optimized) | AT2R | <5 nM - 4.9 nM |

Serotonin (B10506) 6 Receptor (5-HT6): Various compounds containing a sulfonyl group, including sulfonamides, have been shown to bind to human 5-HT6 serotonin receptors with a wide range of affinities (Kᵢ values from ~1 nM to >1000 nM). nih.gov While a single, universal binding mode has been difficult to establish, these findings indicate that the sulfonamide moiety is a viable pharmacophore for 5-HT6 receptor ligands. Both agonists and antagonists targeting this receptor have been shown to modulate cholinergic and glutamatergic mechanisms, which are relevant for learning and memory. nih.gov This suggests that thiophene-sulfonamide based compounds could potentially be developed as ligands for this receptor.

Dopamine (B1211576) D2 Receptor (D2): There is currently no available research data to suggest that N-(2-phenoxyethyl)thiophene-2-sulfonamide or related thiophene (B33073) sulfonamides interact with the dopamine D2 receptor.

Cellular Pathway Perturbation

By interacting with its molecular targets, N-(2-phenoxyethyl)thiophene-2-sulfonamide and its analogs can perturb cellular pathways, leading to broader physiological effects.

Impact on DNA Replication (for antimicrobial agents)

The sulfonamide functional group is the basis for one of the oldest classes of antibacterial agents. The primary mechanism of action for sulfonamide drugs is the disruption of folate synthesis in bacteria. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which incorporates para-aminobenzoic acid (PABA) into dihydrofolic acid. nih.gov Because folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), its depletion ultimately inhibits DNA replication and repair, leading to a bacteriostatic effect. nih.gov Thiophene-based compounds have also been explored for their antimicrobial properties, with some derivatives showing bactericidal effects against multidrug-resistant Gram-negative bacteria by targeting outer membrane proteins. frontiersin.org Therefore, the N-(2-phenoxyethyl)thiophene-2-sulfonamide structure possesses the key functional group responsible for the classic antimicrobial mechanism of impacting DNA replication indirectly.

Comparative Analysis of Mechanistic Pathways Among N-(2-Phenoxyethyl)thiophene-2-sulfonamide and Related Compounds

While the precise molecular and cellular mechanism of action of N-(2-phenoxyethyl)thiophene-2-sulfonamide has not been definitively elucidated in publicly available research, a comparative analysis with structurally related compounds provides insights into its probable biological activities. Thiophene-2-sulfonamide (B153586) derivatives have been investigated for their inhibitory effects on several key enzymes, suggesting potential mechanistic pathways for N-(2-phenoxyethyl)thiophene-2-sulfonamide. This analysis will focus on three such pathways: carbonic anhydrase inhibition, 5-lipoxygenase inhibition, and cyclin-dependent kinase (CDK) inhibition.

Carbonic Anhydrase Inhibition

A significant body of research has focused on thiophene-2-sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Various isoforms of carbonic anhydrase are involved in numerous physiological processes, and their inhibition has therapeutic applications.

A number of thiophene-based sulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase I and II (hCA-I and hCA-II). researchgate.net For instance, certain N-substituted thiophene-2-sulfonamide derivatives have shown IC50 values in the nanomolar to micromolar range against these isoforms. The inhibitory activity is influenced by the nature of the substituents on the thiophene ring and the sulfonamide nitrogen.

The N-(2-phenoxyethyl) group in N-(2-phenoxyethyl)thiophene-2-sulfonamide could influence its interaction with the active site of carbonic anhydrases. The phenoxyethyl moiety may engage in additional hydrophobic or van der Waals interactions within the enzyme's active site, potentially enhancing binding affinity compared to unsubstituted or smaller N-alkyl substituted analogs. However, without direct experimental data, this remains a hypothesis. The inhibitory constants (Ki) for some related compounds against hCA I and hCA II are presented in the table below.

Interactive Data Table: Carbonic Anhydrase Inhibition by Thiophene-2-Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Ki) (nM) |

| 2a | hCA I | 52.1 |

| 2a | hCA II | 33.4 |

| 2f | hCA I | 65.7 |

| 2f | hCA II | 6.1 |

| 12 | hCA II | 0.65 |

| Acetazolamide (Standard) | hCA I | 250.0 |

| Acetazolamide (Standard) | hCA II | 12.0 |

Data sourced from a study on biotin-conjugated sulfonamide inhibitors of human carbonic anhydrases. unibs.it

5-Lipoxygenase Inhibition

Another well-documented mechanism for thiophene sulfonamide derivatives is the inhibition of 5-lipoxygenase (5-LO). This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. A study on N-(5-substituted) thiophene-2-alkylsulfonamides identified potent 5-LO inhibitors. nih.gov

Notably, the compound N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, which shares the phenoxy structural feature with N-(2-phenoxyethyl)thiophene-2-sulfonamide, was found to be a potent inhibitor of 5-LO, with IC50 values in the range of 20-100 nM in a rat basophilic leukemia cell homogenate assay. nih.gov This suggests that the phenoxy group can be a key contributor to the inhibitory activity against 5-lipoxygenase. The presence of the phenoxyethyl group in N-(2-phenoxyethyl)thiophene-2-sulfonamide suggests it may also exhibit inhibitory activity against 5-LO.

Interactive Data Table: 5-Lipoxygenase Inhibition by a Related Thiophene Sulfonamide

| Compound | Assay System | IC50 Range (nM) |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | Rat Basophilic Leukemia (RBL-1) cell homogenate | 20-100 |

Data from a study on N-(5-substituted) thiophene-2-alkylsulfonamides as 5-lipoxygenase inhibitors. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Thiophene sulfonamides have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and have been pursued as targets for anti-cancer and anti-parasitic drugs.

One study identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) as a moderately potent inhibitor of CDK5. nih.gov While this compound has a significant substitution on the thiophene ring, it demonstrates the potential of the thiophene-2-sulfonamide scaffold to interact with the ATP-binding site of kinases.